molecular formula C6H6FNO B144278 2-Fluoro-3-(hydroxymethyl)pyridine CAS No. 131747-55-2

2-Fluoro-3-(hydroxymethyl)pyridine

Cat. No.: B144278
CAS No.: 131747-55-2
M. Wt: 127.12 g/mol
InChI Key: CMAIZPVYDZEAJD-UHFFFAOYSA-N
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Description

2-Fluoro-3-(hydroxymethyl)pyridine ( 131747-55-2) is a fluorinated pyridine derivative with the molecular formula C6H6FNO and a molecular weight of 127.12 g/mol . This compound, also known as (2-Fluoropyridin-3-yl)methanol, serves as a valuable chemical building block in organic synthesis and pharmaceutical research . The compound is typically characterized by its SMILES string, OCC1=CC=CN=C1F . As a specialty chemical, it is offered with a high purity level, often ≥98% . Proper handling is required as it may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation . For stability, it is recommended to store the compound in a cool place, such as a 2-8°C refrigerator, sometimes under an inert atmosphere . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAIZPVYDZEAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563703
Record name (2-Fluoropyridin-3-yl)methanol
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-55-2
Record name 2-Fluoro-3-pyridinemethanol
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Record name (2-Fluoropyridin-3-yl)methanol
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Record name 2-Fluoro-3-(hydroxymethyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(hydroxymethyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a hydroxymethyl group. One common method is the fluorination of 3-(hydroxymethyl)pyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-(hydroxymethyl)pyridine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(hydroxymethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-fluoro-3-(methyl)pyridine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-Fluoro-3-formylpyridine or 2-Fluoro-3-carboxypyridine.

    Reduction: 2-Fluoro-3-(methyl)pyridine.

    Substitution: 2-(N-substituted)-3-(hydroxymethyl)pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Synthesis:
2-Fluoro-3-(hydroxymethyl)pyridine serves as an important intermediate in the synthesis of various biologically active compounds. Its unique functional groups allow for diverse chemical transformations, making it a versatile scaffold in drug development. For instance, it has been utilized in the synthesis of p38α MAP kinase inhibitors, which are promising candidates for treating inflammatory diseases and cancer .

Case Study: Synthesis of p38α MAP Kinase Inhibitors
Recent studies have demonstrated that derivatives of this compound can be synthesized to enhance potency against p38α MAP kinase. The optimized synthesis involved multiple steps leading to improved yields compared to previous methods, showcasing its utility in developing more effective therapeutic agents .

Late-Stage Functionalization

Tandem Reactions:
The compound is also used in late-stage functionalization processes, which are crucial for modifying existing drug candidates to improve their efficacy and selectivity. For example, researchers have employed tandem C–H fluorination and nucleophilic aromatic substitution (S NAr) reactions involving this compound to introduce various substituents onto complex molecules without compromising their structural integrity .

Enhanced Reaction Conditions:
Studies have shown that the reaction conditions for S NAr involving this compound are milder than those typically required for similar reactions with other fluorinated pyridines. This allows for a broader range of functional groups to be tolerated during the substitution process, enhancing the versatility of synthetic pathways available to chemists .

Fluorescent Properties

Fluorescent Applications:
The hydroxymethyl group in this compound has been noted to enhance fluorescence properties when incorporated into larger molecular frameworks. This characteristic is particularly valuable in developing fluorescent probes for biological imaging and diagnostics . Research indicates that compounds containing this moiety exhibit significant fluorescence intensity, which can be leveraged in various analytical applications.

Analytical Chemistry

Use in Analytical Techniques:
In addition to its synthetic applications, this compound is employed in analytical chemistry for the development of new assays and detection methods. Its chemical properties facilitate the design of sensitive detection systems that can be used in clinical diagnostics and environmental monitoring .

Data Summary Table

Application AreaDescriptionCase Studies/References
Medicinal ChemistryBuilding block for drug synthesisSynthesis of p38α MAP kinase inhibitors
Late-Stage FunctionalizationTandem reactions for modifying drug candidatesEnhanced S NAr reactions
Fluorescent PropertiesEnhanced fluorescence for imaging applicationsFluorescence studies
Analytical ChemistryDevelopment of assays and detection methodsUse in clinical diagnostics

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(hydroxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and electrostatic interactions. The hydroxymethyl group can further modulate the compound’s solubility and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Positional Isomers of Hydroxymethyl-Substituted Fluoropyridines

  • 4-(Hydroxymethyl)pyridine: Structure: Hydroxymethyl group at the 4-position. Applications: Used in electrochemical oxidation studies to produce 4-formyl pyridine. Bimetallic Pt-Pd nanoparticles enhance its oxidation efficiency, highlighting its utility in catalysis . Key Difference: The 3-hydroxymethyl substitution in the target compound may alter electronic properties and reactivity compared to the 4-substituted isomer.
  • 6-(Hydroxymethyl)pyridine-3-boronic acid (CAS: 913835-98-0):

    • Structure : Combines hydroxymethyl and boronic acid groups.
    • Applications : Boronic acid enables reversible diol binding, making it valuable in catalytic and sensing applications. The hydroxymethyl group enhances hydrophilicity .
    • Contrast : The absence of fluorine in this derivative reduces electron-withdrawing effects, impacting its electronic interactions.

Fluoropyridines with Alternative Substituents

  • 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine: Structure: Azetidinylmethoxy group replaces hydroxymethyl. Applications: A positron emission tomography (PET) ligand for imaging nicotinic acetylcholine receptors in the brain. Fluorine enhances blood-brain barrier penetration .
  • 2-Fluoro-3-(3-methoxyphenyl)pyridine (CAS: 932382-37-1):

    • Structure : Methoxyphenyl substituent at the 3-position.
    • Properties : Molecular weight = 203.22 g/mol. The methoxy group increases steric bulk and electron-donating effects, altering reactivity in aromatic substitution reactions .
  • 6-Chloro-2-fluoro-3-hydroxypyridine (CAS: 883107-68-4):

    • Structure : Chlorine at 6-position and hydroxyl (-OH) at 3-position.
    • Properties : Molecular weight = 147.53 g/mol. The hydroxyl group increases acidity (pKa ~8–10) compared to the hydroxymethyl group (pKa ~12–14) .

Functional Group Variations

  • 3-Fluoro-2-hydroxypyridine (CAS: 33284-19-4):

    • Structure : Hydroxyl (-OH) at 2-position and fluorine at 3-position.
    • Applications : Used as a precursor in agrochemical synthesis. The hydroxyl group facilitates hydrogen bonding but reduces stability under acidic conditions .
  • 2-(Methylamino)pyridine-3-methanol (CAS: N/A): Structure: Methylamino (-NHCH₃) at 2-position and hydroxymethyl at 3-position. Applications: Pharmaceutical intermediate with enhanced nucleophilicity due to the amino group .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
2-Fluoro-3-(hydroxymethyl)pyridine C₆H₆FNO 127.12 F (2), -CH₂OH (3) Medicinal chemistry, hydrogen bonding
4-(Hydroxymethyl)pyridine C₆H₇NO 109.12 -CH₂OH (4) Electrochemical oxidation catalysis
2-Fluoro-3-(azetidinylmethoxy)pyridine C₉H₁₂FN₂O 198.21 F (2), azetidinylmethoxy (3) PET imaging of nicotinic receptors
6-Chloro-2-fluoro-3-hydroxypyridine C₅H₃ClFNO 147.53 F (2), Cl (6), -OH (3) Intermediate in halogenated drug synthesis

Research Findings and Trends

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. Hydroxymethyl groups enhance solubility and hydrogen-bonding capacity .
  • Pharmacological Potential: Fluoropyridines with azetidinylmethoxy groups (e.g., 2-F-A-85380) demonstrate high affinity for nicotinic receptors, whereas hydroxymethyl derivatives may prioritize solubility over CNS penetration .
  • Synthetic Challenges : Fluorine’s strong electronegativity requires careful optimization in synthetic routes, such as using Pd-catalyzed cross-coupling or nucleophilic fluorination .

Biological Activity

2-Fluoro-3-(hydroxymethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a hydroxymethyl group and a fluorine atom on the pyridine ring. This compound is noteworthy in medicinal chemistry due to its potential applications in drug development, agrochemicals, and materials science. Its unique structure allows for diverse biological activities, particularly in antimicrobial and neurological contexts.

  • Molecular Formula : C6H6FNO
  • Molecular Weight : 145.12 g/mol
  • Structure :
    • Contains a hydroxymethyl (-CH2OH) group, which enhances its reactivity.
    • The fluorine atom contributes to increased metabolic stability and lipophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through chemical reactions. It can undergo:

  • Suzuki–Miyaura Cross-Coupling Reactions : Useful for forming carbon-carbon bonds, enhancing the synthesis of more complex molecules.
  • Oxidation and Reduction Reactions : The hydroxymethyl group can be oxidized to formyl or carboxyl groups, while reduction can yield derivatives like 2-fluoro-3-methylpyridine.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. For instance:

  • A study demonstrated that similar pyridine compounds exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting that this compound may possess comparable activity .

Neuropharmacological Applications

The compound is also being explored for its neuropharmacological properties. Its structural features may facilitate interactions with neurotransmitter systems, potentially leading to developments in treatments for neurological disorders. The incorporation of fluorine has been shown to enhance the binding affinity of compounds to biological targets .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A recent investigation into various pyridine derivatives indicated that compounds with similar structures exhibited antibacterial efficacy comparable to established antibiotics. For example, derivatives prepared from 3-(hydroxymethyl)pyridine showed up to 55% inhibition against S. aureus .
  • Neuroactive Compounds :
    • Research focusing on fluorinated pyridines has revealed their potential as scaffolds for neuroactive drugs. The unique properties imparted by the fluorine atom have been linked to improved pharmacokinetic profiles and enhanced therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityNeuropharmacological PotentialUnique Features
This compound ModerateHighFluorine enhances stability
2-Fluoro-3-methylpyridine LowModerateLacks hydroxymethyl group
3-Fluoro-2-(hydroxymethyl)pyridine HighLowDifferent substitution pattern
2-Chloro-3-(hydroxymethyl)pyridine ModerateModerateChlorine may affect electronic properties

Future Directions

The ongoing research into the biological activities of this compound suggests several promising avenues:

  • Drug Development : Continued exploration in medicinal chemistry could lead to new neuroactive agents and antibiotics.
  • Agrochemical Applications : Investigating its efficacy as a pesticide or herbicide due to its interaction with biological systems in pests.
  • Material Science Innovations : Utilizing its properties in developing new materials with enhanced thermal stability and resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(hydroxymethyl)pyridine
Reactant of Route 2
2-Fluoro-3-(hydroxymethyl)pyridine

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